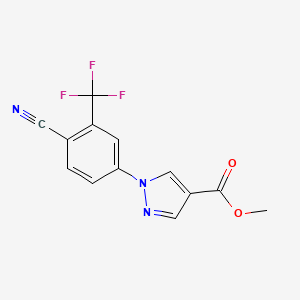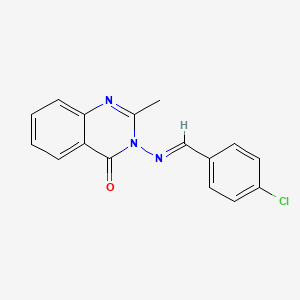
3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also features a chlorobenzylidene group attached to the amino group at the 3-position and a methyl group at the 2-position of the quinazolinone ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
準備方法
The synthesis of 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-methyl-3-aminoquinazolin-4(3H)-one. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinazolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex quinazolinone derivatives, which are of interest in medicinal chemistry and materials science.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that the compound can inhibit the growth of certain bacterial and fungal strains, as well as exhibit cytotoxic effects against cancer cell lines.
Medicine: Due to its biological activities, the compound is being explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, such as cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways that regulate cell growth and survival.
類似化合物との比較
3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one can be compared with other similar compounds, such as:
3-((4-Fluorobenzylidene)amino)-2-methylquinazolin-4(3H)-one: This compound has a fluorine atom instead of a chlorine atom in the benzylidene group, which may result in different chemical and biological properties.
3-((4-Methylbenzylidene)amino)-2-methylquinazolin-4(3H)-one: This compound has a methyl group instead of a chlorine atom in the benzylidene group, which may affect its reactivity and biological activity.
3-((4-Nitrobenzylidene)amino)-2-methylquinazolin-4(3H)-one: This compound has a nitro group instead of a chlorine atom in the benzylidene group, which may enhance its electron-withdrawing properties and influence its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C16H12ClN3O |
|---|---|
分子量 |
297.74 g/mol |
IUPAC名 |
3-[(E)-(4-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H12ClN3O/c1-11-19-15-5-3-2-4-14(15)16(21)20(11)18-10-12-6-8-13(17)9-7-12/h2-10H,1H3/b18-10+ |
InChIキー |
DEMLVCARYSKNDB-VCHYOVAHSA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


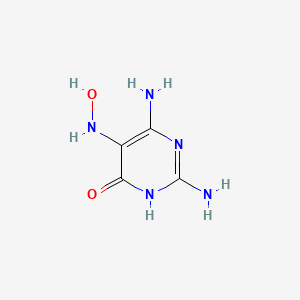
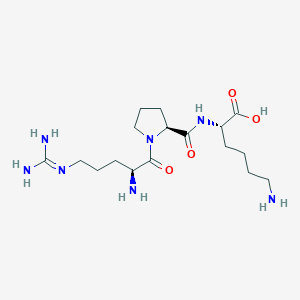

![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
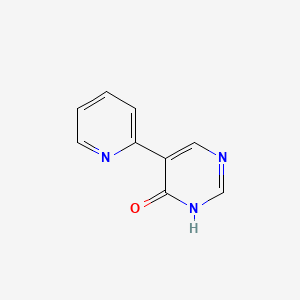
![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)
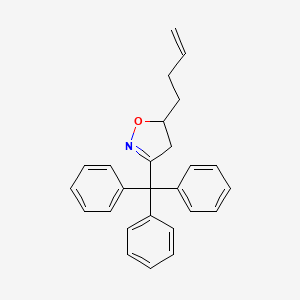
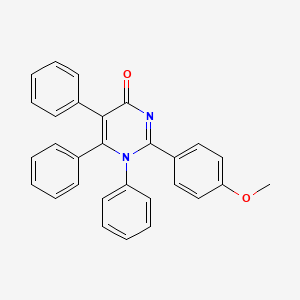

![5'-O-Benzoyl-3'-deoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12905410.png)

